(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one
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Overview
Description
®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one is a complex organic compound characterized by its unique spiro structure, which includes a benzoxazine ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the spiro structure.
Scientific Research Applications
Chemistry
In chemistry, ®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to bind to specific proteins or nucleic acids, making it useful in biochemical assays.
Medicine
In medicine, ®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of ®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
6-Chlorobenzo[d][1,3]oxazine: Shares the benzoxazine ring but lacks the spiro structure.
Spiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one: Similar spiro structure but without the chlorine substituent.
Uniqueness
®-6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one is unique due to the presence of both the spiro structure and the chlorine substituent. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C12H13ClN2O2 |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
(4R)-6-chlorospiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-2-3-10-9(6-8)12(17-11(16)15-10)4-1-5-14-7-12/h2-3,6,14H,1,4-5,7H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
KNEVWMOYIVDDLZ-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@]2(CNC1)C3=C(C=CC(=C3)Cl)NC(=O)O2 |
Canonical SMILES |
C1CC2(CNC1)C3=C(C=CC(=C3)Cl)NC(=O)O2 |
Origin of Product |
United States |
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